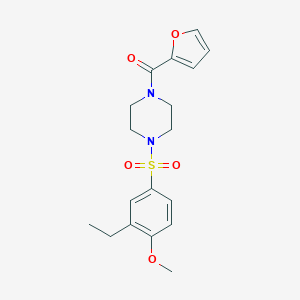

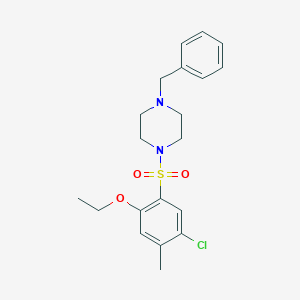

![molecular formula C14H19ClN2O5S B512973 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 940989-52-6](/img/structure/B512973.png)

1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine” is a chemical compound. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 . It’s used for proteomics research .

Synthesis Analysis

Piperazine derivatives, such as the one you’re asking about, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. It also has a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite complex and depend on the specific substituents present on the piperazine ring. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 .科学的研究の応用

Antibacterial, Antifungal, and Anthelmintic Activity

Compounds similar to 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine have been studied for their potential in treating bacterial, fungal, and parasitic infections. Khan et al. (2019) synthesized and evaluated a series of sulfonamides and alkylated piperazine derivatives, demonstrating significant biological activities against bacterial, fungal, and anthelmintic targets (Khan et al., 2019). Patel et al. (2004) also developed novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, which showed antimicrobial activity (Patel et al., 2004).

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides with significant inhibitory potency against bacterial strains, suggesting potential in cancer treatment (Wang et al., 2011). Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation, demonstrating significant inhibitory activity (Kumar et al., 2007).

Receptor Antagonism and Radioligand Binding

Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing promise as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).

Potential in Neuroscience and Psychiatric Disorders

Research into compounds structurally similar to this compound has also ventured into neuroscience and psychiatric disorders. Fuller et al. (1981) studied 1-(m-Chlorophenyl)piperazine as a potent serotonin receptor agonist, suggesting its significance in studying psychiatric disorders and drug effects (Fuller et al., 1981).

Potential in Alzheimer's Disease Treatment

Nirogi et al. (2017) optimized a series of indole derivatives as 5-HT6 receptor antagonists, identifying a compound for potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

作用機序

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of similar piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .

Pharmacokinetics

The fmoc-removal kinetics of similar compounds have been accelerated by 2% dbu, 5% piperazine/nmp compared with 20% piperidine/dmf .

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Action Environment

It is known that the hydrolysis of similar compounds under environmentally relevant conditions would only occur very slowly .

将来の方向性

特性

IUPAC Name |

1-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZQNSFWNNCETO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

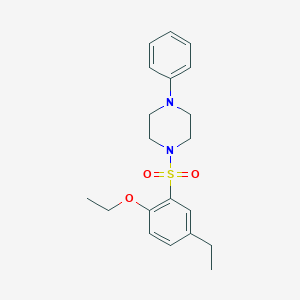

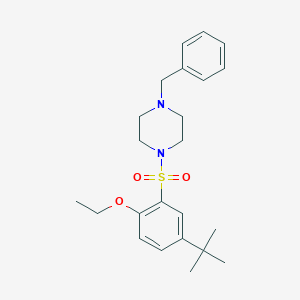

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)

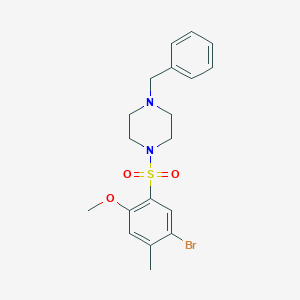

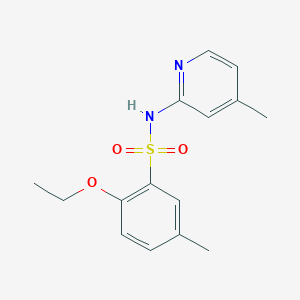

![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)

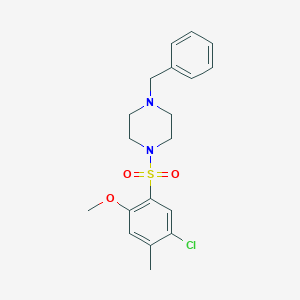

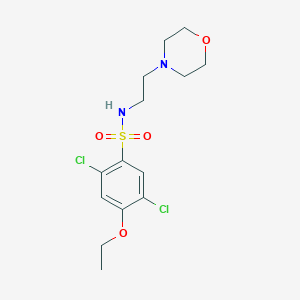

![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)